1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
Overview
Description
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced through a Sonogashira coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and trimethylsilyl-ethynyl groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper(I) Iodide: Used in cycloaddition reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Medicine: Investigated for its potential as a pharmaceutical intermediate. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution within biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the trimethylsilyl-ethynyl group.
5-ethynyl-1H-pyrazole: Contains an ethynyl group but lacks the trimethylsilyl group.
1-ethyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the ethynyl group.
Uniqueness
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is unique due to the presence of both the ethyl and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-10(6-8-11-12)7-9-13(2,3)4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSXQJBDPQJESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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